molecular formula C13H7F3O2 B6399741 2-(2,4-Difluorophenyl)-6-fluorobenzoic acid CAS No. 1261890-77-0

2-(2,4-Difluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6399741
CAS No.: 1261890-77-0
M. Wt: 252.19 g/mol
InChI Key: APXRYDVIIOSOEX-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-6-fluorobenzoic acid is an aromatic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings

Properties

IUPAC Name

2-(2,4-difluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-4-5-8(11(16)6-7)9-2-1-3-10(15)12(9)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXRYDVIIOSOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689592
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-77-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,3,4′-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-6-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of 2,4-difluorophenylboronic acid with 6-fluorobenzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(2,4-Difluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-6-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

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